4-Methyl-1,7a-dihydrobenzimidazole-2-thione
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Overview
Description
4-Methyl-1,7a-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring system with a thione group at the 2-position and a methyl group at the 4-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,7a-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Potassium hydroxide or sodium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,7a-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
4-Methyl-1,7a-dihydrobenzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antiparasitic activities.
Industry: Utilized in the development of dyes, pigments, and catalysts
Mechanism of Action
The mechanism of action of 4-Methyl-1,7a-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing disruption of replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Mercaptobenzimidazole: Similar structure with a mercapto group instead of a thione group.
4-Methylbenzimidazole: Lacks the thione group but has similar structural features.
Uniqueness
4-Methyl-1,7a-dihydrobenzimidazole-2-thione is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4-methyl-1,7a-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4,6H,1H3,(H,9,11) |
InChI Key |
OCDHFCAQPKYJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2C1=NC(=S)N2 |
Origin of Product |
United States |
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